![molecular formula C7H12N2O2 B14237261 (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione CAS No. 625111-97-9](/img/structure/B14237261.png)
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a five-membered imidazolidine ring with two ketone groups at positions 2 and 4, and a butan-2-yl substituent at position 5. The stereochemistry of the compound is defined by the (5R) and (2S) configurations, indicating the specific spatial arrangement of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable alkylating agent in the presence of a catalyst. The reaction proceeds through a series of steps including nucleophilic addition, tautomerization, and cyclization to form the imidazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming imidazolidine-2,4-diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, imidazolidine-2,4-diols, and other functionalized imidazolidines depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazolidinediones and imidazole derivatives, such as:
- Imidazolidine-2,4-dione
- 5-methylimidazolidine-2,4-dione
- 5-ethylimidazolidine-2,4-dione
Uniqueness
What sets (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione apart is its specific stereochemistry and the presence of the butan-2-yl group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
625111-97-9 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)/t4-,5+/m0/s1 |
InChI-Schlüssel |
ZUYPRBNQYTZYIK-CRCLSJGQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1C(=O)NC(=O)N1 |
Kanonische SMILES |
CCC(C)C1C(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
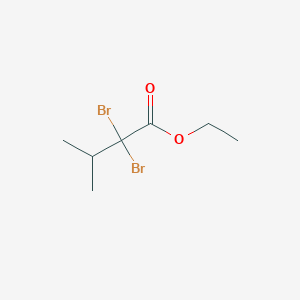


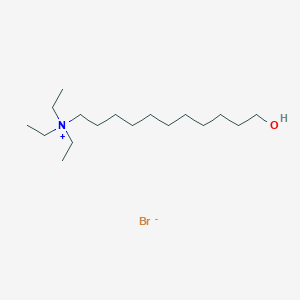
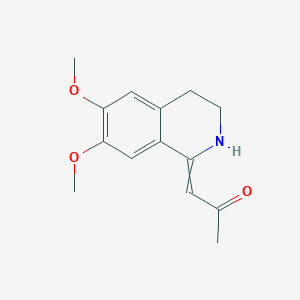
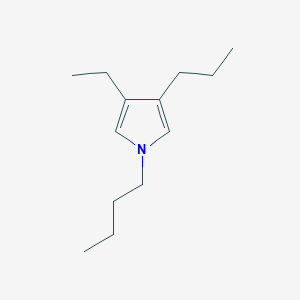
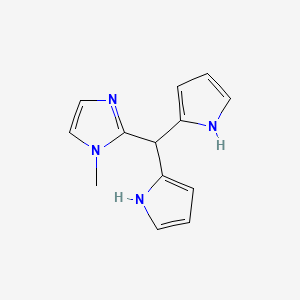
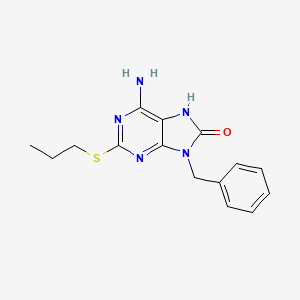

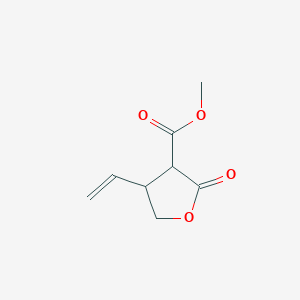
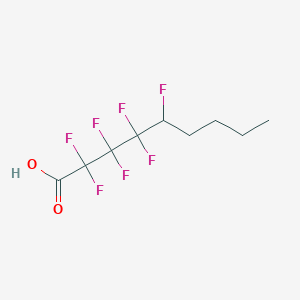

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
